molecular formula C12H12N2O B1202346 2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE CAS No. 59156-98-8

2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE

Cat. No.: B1202346
CAS No.: 59156-98-8
M. Wt: 200.24 g/mol
InChI Key: HBJBUERIDCPCHJ-UHFFFAOYSA-N
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Description

2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE is a heterocyclic compound that belongs to the class of beta-carbolines. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. It is structurally characterized by a fused pyridine and indole ring system, which imparts unique chemical properties.

Biochemical Analysis

Biochemical Properties

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of protein disulfide isomerase (PDI), an enzyme involved in protein folding and maintenance of cellular redox homeostasis . Additionally, this compound exhibits binding interactions with c-Met, a receptor tyrosine kinase implicated in cancer cell proliferation and survival . These interactions highlight the potential of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- as a therapeutic agent in oncology.

Cellular Effects

The effects of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 in a dose-dependent manner . This compound influences cell signaling pathways, including those mediated by c-Met, leading to reduced cell survival and increased apoptosis. Furthermore, it affects gene expression and cellular metabolism, contributing to its anti-cancer properties.

Molecular Mechanism

At the molecular level, 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- exerts its effects through several mechanisms. It binds to the active site of c-Met, inhibiting its kinase activity and downstream signaling pathways . This inhibition disrupts cancer cell proliferation and survival. Additionally, the compound’s interaction with PDI affects protein folding and cellular redox balance, further contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that it can induce sustained anti-proliferative effects on cancer cells, with minimal degradation observed . These findings underscore its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- vary with different dosages in animal models. At lower doses, it exhibits significant anti-cancer activity with minimal toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s metabolism affects its bioavailability and therapeutic efficacy, making it essential to understand these pathways for effective drug development.

Transport and Distribution

Within cells and tissues, 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target tissues . These interactions influence its localization and therapeutic effects, making it crucial to study its transport dynamics.

Subcellular Localization

The subcellular localization of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- affects its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with specific biomolecules to exert its effects . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, influencing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a beta-carboline derivative with reagents such as 3-chloroperoxybenzoic acid in a solvent like chloroform and ethanol . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the indole or pyridine ring are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one
  • 1,2,3,4-tetrahydronorharman-1-one
  • 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-one

Uniqueness

2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. Its ability to inhibit PDI and its potential as an anticancer agent make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14-7-6-9-8-4-2-3-5-10(8)13-11(9)12(14)15/h2-5,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJBUERIDCPCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974581
Record name 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59156-98-8
Record name Strychnocarpine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the structure-activity relationship (SAR) of strychnocarpine and related β-carbolines?

A2: Studies exploring the synthesis and serotonin-receptor activity of substituted 1-oxo-1,2,3,4-tetrahydro-β-carbolines, including strychnocarpine derivatives, revealed that all the tested compounds demonstrated low affinity for the serotonin receptor. [] This suggests that specific structural features within this class of compounds significantly influence their interaction with the serotonin receptor.

Q2: Are there efficient synthetic routes for strychnocarpine?

A3: Several synthetic approaches to strychnocarpine have been developed. One method utilizes a palladium-catalyzed intramolecular arylative carboxylation of allenes with CO2, leading to the formation of 3-substituted indole-2-carboxylic acids. These acids can be further transformed into strychnocarpine. [] Another strategy employs a PIDA/I2-mediated α- and β-C(sp3)-H bond dual functionalization of tertiary amines, enabling the synthesis of various natural products, including strychnocarpine. [] Additionally, a Pd/Cu cocatalyzed oxidative tandem C-H aminocarbonylation and dehydrogenation of tryptamines provides a convenient route to carbolinones, including strychnocarpine and its derivatives. []

Q3: Has the antiviral activity of strychnocarpine or its derivatives been investigated?

A4: Yes, research has explored the antiviral potential of strychnocarpine derivatives. A study demonstrated that visible-light-driven C-H oxidation of cyclic tertiary amines could be utilized to synthesize δ-lactams, which exhibited potent antiviral activity against human cytomegalovirus (HCMV). This method provides a sustainable route for preparing various Strychnocarpine alkaloid derivatives with potential antiviral applications. []

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